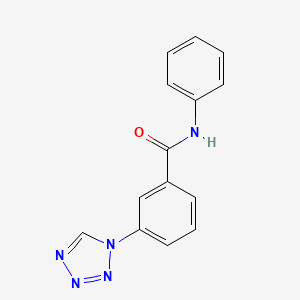

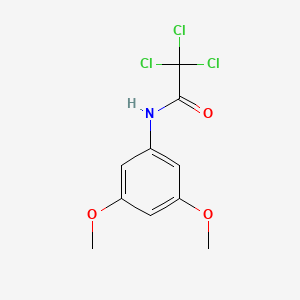

N-phenyl-3-(1H-tetrazol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-phenyl-3-(1H-tetrazol-1-yl)benzamide and its derivatives typically involves the condensation of tetrazole and benzamide functional groups. This process can include various synthetic routes, such as the reaction of substituted phenyl azides with nitriles or the cyclization of hydrazonoyl halides with benzamides under specific conditions. These methods aim to introduce the tetrazole ring to the benzamide scaffold, creating a compound that can be further modified for different applications.

Molecular Structure Analysis

The molecular structure of this compound is characterized by its planarity and the potential for hydrogen bonding, which can significantly influence its biological activity and solubility. The tetrazole ring acts as a hydrogen bond acceptor, while the amide group can serve as both a hydrogen bond donor and acceptor. This combination enhances the compound's ability to interact with biological targets.

Chemical Reactions and Properties

This compound can participate in various chemical reactions, including nucleophilic substitution reactions at the tetrazole ring or amidation reactions at the benzamide moiety. These reactions allow for the introduction of additional functional groups, altering the compound's physical, chemical, and biological properties.

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The presence of the tetrazole ring and the benzamide group can affect the compound's solubility in different solvents, which is crucial for its application in drug formulation.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability, are determined by the nature of the tetrazole and benzamide groups. The tetrazole ring is known for its bioisosteric similarity to the carboxylic acid group, offering the potential for the development of bioactive compounds with improved pharmacokinetic profiles.

For detailed insights into the synthesis, molecular structure, and properties of this compound, the following references provide valuable information: (Kumar et al., 2012), (Saeed et al., 2020), (Bin, 2015), and (Zhang et al., 2019).

将来の方向性

Future research on “N-phenyl-3-(1H-tetrazol-1-yl)benzamide” could focus on further optimizing the structure and improving the potency . The introduction of a tetrazole moiety at the 3’-position of the phenyl has been found to significantly increase potency, suggesting that further modifications in this area could yield promising results .

作用機序

Target of Action

N-phenyl-3-(1H-tetrazol-1-yl)benzamide is a derivative of tetrazole, a five-membered ring compound consisting of four nitrogen and one carbon atom . Tetrazoles have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities Tetrazole derivatives have been found to target mek-1 , a protein kinase involved in the MAPK/ERK pathway, and GPR35 , a G protein-coupled receptor.

Mode of Action

Tetrazole derivatives have been found to inhibit xanthine oxidase (xo), an enzyme involved in purine metabolism . The tetrazole moiety can occupy the Asn768-sub-pocket of XO, with the N-4 atom accepting an H-bond from the Asn768 residue .

Biochemical Pathways

Given its potential inhibition of xanthine oxidase, it may affect the purine degradation pathway, leading to decreased production of uric acid .

Pharmacokinetics

Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of a metabolically stable substitute for the carboxylic acid functional group .

Result of Action

Given its potential inhibition of xanthine oxidase, it may lead to decreased production of uric acid, which could have implications for conditions such as gout .

生化学分析

Biochemical Properties

N-phenyl-3-(1H-tetrazol-1-yl)benzamide interacts with xanthine oxidase, an enzyme involved in purine metabolism . The tetrazole moiety of the compound serves as a hydrogen bond acceptor, which is crucial for its interaction with the Asn768 residue of xanthine oxidase .

Cellular Effects

The effects of this compound on cells are largely related to its inhibition of xanthine oxidase. By inhibiting this enzyme, the compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with xanthine oxidase. The compound acts as a mixed-type xanthine oxidase inhibitor, binding to the enzyme and preventing it from catalyzing the oxidation of hypoxanthine and xanthine to uric acid .

Temporal Effects in Laboratory Settings

The compound has shown promising results in terms of potency, with a 10-fold gain in potency compared to other xanthine oxidase inhibitors .

Metabolic Pathways

This compound is involved in the metabolic pathway of purine metabolism, where it interacts with the enzyme xanthine oxidase . The compound’s interaction with this enzyme could potentially affect metabolic flux or metabolite levels.

特性

IUPAC Name |

N-phenyl-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h1-10H,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEJYUMYRQWAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)

![3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5720860.png)

![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)

![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)

![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)

![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)

![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)

![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)